Dual COX-2/5-LOX Inhibition: Head-to-Head Superiority Over Celecoxib and Zileuton with Demonstrated Cardiosafety
A 5,6-diphenyl-1,2,4-triazine-3-thiol derivative (compound 6k) demonstrated dual COX-2 and 5-LOX inhibition that quantitatively surpassed both clinical standard agents in the same assay system. Against COX-2, 6k achieved an IC50 of 0.33 ± 0.02 μM, representing a 5.5-fold improvement over celecoxib (IC50 = 1.81 ± 0.13 μM). Against 5-LOX, 6k achieved an IC50 of 4.90 ± 0.22 μM, representing a 3.1-fold improvement over zileuton (IC50 = 15.04 ± 0.18 μM) [1]. Crucially, in vivo evaluation demonstrated that 6k exhibited negligible ulcerogenic liability compared to indomethacin in rat models, and compounds 6c and 6k were devoid of cardiotoxicity post-myocardial infarction in rats—a differentiation from COX-2 selective inhibitors associated with cardiovascular risk [1]. Molecular docking and dynamics simulations confirmed consentient binding interactions of 6k with the COX-2 specific ravine and the 5-LOX cleft [1].
| Evidence Dimension | COX-2 enzyme inhibition (IC50) and 5-LOX enzyme inhibition (IC50) with in vivo safety |
|---|---|
| Target Compound Data | COX-2 IC50 = 0.33 ± 0.02 μM; 5-LOX IC50 = 4.90 ± 0.22 μM (Compound 6k, a 5,6-diphenyl-1,2,4-triazine-3-thiol derivative); negligible ulcerogenicity vs indomethacin; devoid of cardiotoxicity in post-MI rat model |
| Comparator Or Baseline | Celecoxib: COX-2 IC50 = 1.81 ± 0.13 μM; Zileuton: 5-LOX IC50 = 15.04 ± 0.18 μM; Indomethacin: significant ulcerogenicity |
| Quantified Difference | 5.5-fold more potent COX-2 inhibition vs celecoxib; 3.1-fold more potent 5-LOX inhibition vs zileuton; dual inhibition in single molecule vs two separate clinical agents |
| Conditions | In vitro enzyme inhibition assay; in vivo rat paw edema model; post-myocardial infarction cardiotoxicity assessment in rats; molecular docking and dynamics simulations |
Why This Matters
For anti-inflammatory drug discovery programs, a single scaffold delivering dual COX-2/5-LOX inhibition with demonstrated cardiosafety offers a procurement rationale that single-target COX-2 inhibitors or 5-LOX inhibitors cannot match, reducing the need for combination therapies and mitigating the cardiotoxicity liability that curtailed rofecoxib and similar agents.
- [1] Saraf P, Tripathi PN, Tripathi MK, et al. Novel 5,6-diphenyl-1,2,4-triazine-3-thiol derivatives as dual COX-2/5-LOX inhibitors devoid of cardiotoxicity. Bioorg Chem. 2022;129:106147. doi:10.1016/j.bioorg.2022.106147 View Source
